(S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position of the pyrrolidine ring and a 4-methoxybenzyl substituent at the 1-position. The stereochemistry at the pyrrolidine ring is specified as (S)-configuration, which can significantly influence its biological activity and physicochemical properties. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of enzyme inhibitors or receptor modulators due to its carbamate-protected amine functionality .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-5-7-15(21-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQFESYHWODBD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120484 | |
| Record name | Carbamic acid, N-[(3S)-1-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-69-9 | |
| Record name | Carbamic acid, N-[(3S)-1-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrrolidine ring.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxybenzyl)pyrrolidin-3-ylamine.
Substitution: Formation of various substituted pyrrolidin-3-ylcarbamates.
Scientific Research Applications
(S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The methoxybenzyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl carbamate-protected pyrrolidine derivatives. Key structural analogs include variations in the benzyl substituent (e.g., halogenated or unsubstituted benzyl groups) and stereochemical configurations (R vs. S). Below is a detailed comparison of physicochemical properties and structural features:
Table 1: Structural and Physicochemical Comparison of Analogs
| Compound Name | Substituent (X) | Molecular Formula | Molar Mass (g/mol) | CAS Number | Stereochemistry |
|---|---|---|---|---|---|
| (S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate | 4-OCH₃ | C₁₇H₂₄N₂O₃* | 304.39* | Not reported | S |
| tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | H | C₁₆H₂₂N₂O₂ | 286.36 | 99735-30-5 | Racemic |
| (R)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate | 4-OCH₃ | C₁₇H₂₄N₂O₃* | 304.39* | 131878-23-4 | R |
| (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate | 4-Cl | C₁₆H₂₃ClN₂O₂ | 310.82 | 169452-10-2 | S |
| (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate | 4-Br | C₁₆H₂₃BrN₂O₂ | 355.27 | 1286207-07-5 | R |
Key Observations:
Substituent Effects :
- The 4-methoxybenzyl group introduces steric bulk and electron-donating properties compared to halogenated analogs (e.g., 4-Cl or 4-Br), which are electron-withdrawing. This difference may influence solubility, metabolic stability, and binding affinity in biological systems.
- The tert-butyl carbamate group provides steric protection to the amine, enhancing stability against enzymatic degradation .
For example, the (R)-enantiomer of the 4-bromobenzyl analog (CAS 1286207-07-5) has a molar mass of 355.27 g/mol, while its (S)-counterpart remains unreported .
Physicochemical Trends: Halogenation increases molar mass (e.g., Br analog: 355.27 g/mol vs. Cl analog: 310.82 g/mol) and lipophilicity, which could affect membrane permeability .
Biological Activity
(S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound belonging to the class of carbamates. Its unique structure, characterized by a pyrrolidine ring, a methoxybenzyl group, and a tert-butyl moiety, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 306.40 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
Research indicates that this compound primarily acts as an inhibitor of phosphodiesterase 9A (PDE9A). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various cellular processes including synaptic plasticity and cognitive function.
Key Mechanisms:
- PDE9A Inhibition : Enhances cGMP levels, affecting neuronal signaling pathways.
- Cognitive Enhancement : Demonstrated procognitive effects in rodent models, particularly in amyloid precursor protein (APP) transgenic mice, suggesting potential applications in treating cognitive disorders.
Biological Activity
The compound has shown promising results in various biological assays:
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics in rodent models. The compound's ability to cross the blood-brain barrier has been noted, which is critical for its potential therapeutic applications in neurological conditions.
Case Studies
-
Cognitive Enhancement Study :
- A study involving APP transgenic mice demonstrated that administration of the compound resulted in improved memory performance compared to control groups. The underlying mechanism was attributed to enhanced synaptic stability and increased cGMP levels.
-
In Vitro Enzyme Inhibition :
- In vitro assays showed that this compound effectively inhibited PDE9A with an IC50 value indicating significant potency. This supports its potential use as a therapeutic agent targeting cognitive decline associated with neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-Butyl 1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by selective functionalization. For example, the 4-methoxybenzyl group is introduced via alkylation or reductive amination. Deprotection steps often use trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) to remove the Boc group . Key intermediates may involve coupling reactions with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) to ensure regioselectivity .
Q. How is the stereochemical integrity of the (S)-configured pyrrolidine core maintained during synthesis?
Chiral resolution or asymmetric synthesis is critical. For instance, enantiomerically pure starting materials (e.g., (S)-pyrrolidin-3-amine derivatives) are used, and reaction conditions (e.g., low temperature, chiral catalysts) are optimized to minimize racemization. Stereochemical analysis via chiral HPLC or polarimetry is recommended post-synthesis .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the structure, with specific focus on the methoxybenzyl protons (δ 6.8–7.3 ppm) and pyrrolidine carbamate signals (δ 1.4 ppm for tert-butyl). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbamate C=O stretching (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxybenzyl vs. nitrobenzyl substituents) impact biological activity?
Substituent positioning alters electronic and steric properties, affecting target binding. For example, replacing 4-methoxybenzyl with 3-nitrobenzyl (as in PubChem analogs) increases electrophilicity, potentially enhancing reactivity with nucleophilic residues in enzymes . Computational docking studies (e.g., AutoDock Vina) paired with SAR (structure-activity relationship) assays are advised to quantify these effects .
Q. What strategies resolve contradictions in solubility data across different studies?
Discrepancies often arise from solvent polarity or pH variations. A systematic approach involves measuring solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy or HPLC. For example, the compound’s solubility in DMSO may exceed 50 mg/mL, but drop sharply in aqueous buffers due to the hydrophobic tert-butyl group .
Q. How can reaction yields be improved during carbamate formation?
Optimize stoichiometry (e.g., 1.2 equiv Boc anhydride) and use activating agents like DMAP (4-dimethylaminopyridine). Microwave-assisted synthesis (60–80°C, 30 min) can accelerate reaction kinetics while reducing side products .
Methodological Challenges
Q. What purification techniques are optimal for isolating this compound from complex mixtures?
Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted amines or benzyl halides. For enantiomeric purity, chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline resolution .
Q. How does the 4-methoxybenzyl group influence stability under acidic/basic conditions?
The electron-donating methoxy group enhances stability of the benzyl-pyrrolidine bond under acidic conditions (pH > 3) but may promote cleavage under strong bases (e.g., NaOH > 1M). Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended .
Data Interpretation
Q. How should researchers address conflicting cytotoxicity results in cell-based assays?
Variability may stem from cell line specificity or assay conditions (e.g., serum concentration). Validate findings using orthogonal assays (e.g., MTT, apoptosis markers) and control for metabolic interference from the methoxybenzyl moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
